6-O-Stearoyl-N-acetylmuramyl-alanylisoglutamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

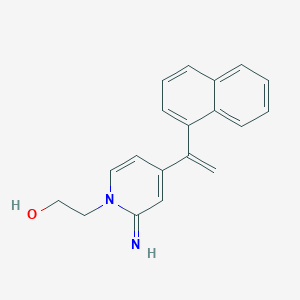

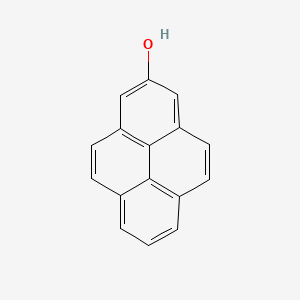

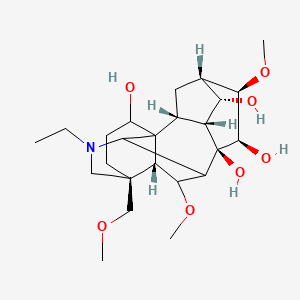

6-O-Stearoyl-N-acetylmuramyl-alanylisoglutamine, also known as MDP-Lys (L18), is a synthetic derivative of muramyl dipeptide, which is a naturally occurring component of bacterial cell walls. MDP-Lys has been extensively studied for its immunomodulatory properties and potential therapeutic applications in various diseases.

科学的研究の応用

Augmentation of Host Resistance to Viral Infection

6-O-Stearoyl-N-acetylmuramyl-alanylisoglutamine (referred to as L18-MDP in studies) has been evaluated for its efficacy in augmenting host resistance to viral infections, specifically Sendai virus in mice. It was found that L18-MDP and its derivatives could augment the non-specific host resistance to infection with Sendai virus, showing a protective effect particularly when administered before the virus challenge. This effect was associated with augmented interferon production in the lungs, enhancing the body's innate immune response without inducing interferon by itself (Ishihara et al., 1985).

Enhancement of Adjuvant Activity

Studies have synthesized various acyl derivatives of N-acetylmuramyl-L-alanyl-D-isoglutamine, including the stearoyl derivative, to evaluate the impact of lipophilicity on adjuvant activity and potential antitumor effects. These derivatives have shown to improve methods of administration to living bodies, indicating their significant role in enhancing the immune response against antigens (Kusumoto et al., 1978).

Modulation of the Immune Response

Research on the synthetic analogs of N-acetylmuramyl-L-alanyl-D-isoglutamine, including 6-O-stearoyl derivatives, has demonstrated their ability to modulate the immune response. The structure-activity relationship studies revealed that chemical modifications could either enhance or inhibit the immune response, providing insights into the design of immunomodulatory agents (Chedid et al., 1976).

Protection Against Microbial Infections

L18-MDP(Ala), another synthetic derivative, was shown to augment resistance in mice to various microbial infections, including Escherichia coli and Candida albicans, highlighting its potential as a protective agent against bacterial and fungal infections. The enhancement of phagocytosis by peritoneal polymorphonuclear cells was noted as a mechanism contributing to its protective effects (Osada et al., 1982).

Immunization Against Malaria

In a study exploring safer adjuvants for immunization against human malaria, stearoyl-MDP was used as an adjuvant with Plasmodium falciparum merozoites as antigens in owl monkeys. This approach resulted in 100% protection of immunized monkeys against a challenge with the homologous strain of P. falciparum, demonstrating the potential of stearoyl derivatives in vaccine development (Siddiqui et al., 1979).

特性

IUPAC Name |

(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(octadecanoyloxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66N4O12/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-30(44)51-23-28-32(45)33(31(37(50)53-28)40-26(4)42)52-25(3)35(47)39-24(2)34(46)41-27(36(48)49)21-22-29(38)43/h24-25,27-28,31-33,37,45,50H,5-23H2,1-4H3,(H2,38,43)(H,39,47)(H,40,42)(H,41,46)(H,48,49)/t24-,25?,27+,28+,31+,32+,33+,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIZBPAKZVZJTK-DPBOHRDYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)NC(=O)C)OC(C)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)N)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66N4O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Stearoyl-N-acetylmuramyl-alanylisoglutamine | |

CAS RN |

60398-08-5 |

Source

|

| Record name | 6-O-Stearoyl-N-acetylmuramyl-alanylisoglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。